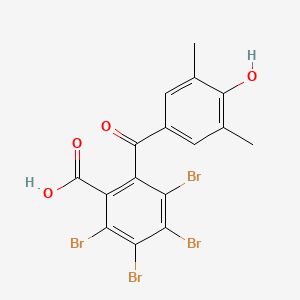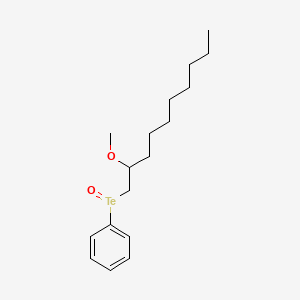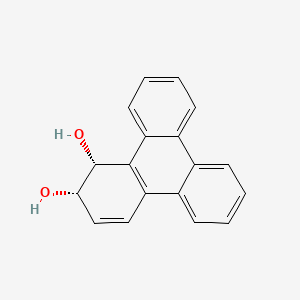![molecular formula C15H25N3O2 B14407207 N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 85707-96-6](/img/structure/B14407207.png)
N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea typically involves the reaction of 4-(diethylamino)aniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
N-[4-(Diethylamino)phenyl]-N’-phenylurea: Similar structure but lacks the hydroxy and methyl groups.
N-[4-(Dimethylamino)phenyl]-N’-phenylurea: Contains dimethylamino instead of diethylamino group.
Uniqueness
N-[4-(Diethylamino)phenyl]-N’-(1-hydroxy-2-methylpropan-2-yl)urea is unique due to the presence of both the diethylamino group and the hydroxy-2-methylpropan-2-yl moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
85707-96-6 |
|---|---|
分子式 |
C15H25N3O2 |
分子量 |
279.38 g/mol |
IUPAC 名称 |
1-[4-(diethylamino)phenyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C15H25N3O2/c1-5-18(6-2)13-9-7-12(8-10-13)16-14(20)17-15(3,4)11-19/h7-10,19H,5-6,11H2,1-4H3,(H2,16,17,20) |
InChI 键 |
OZGLXOYSZKFCPH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
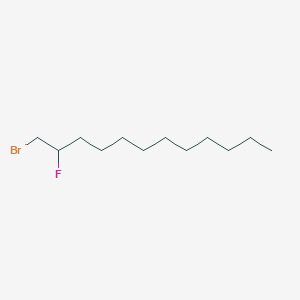
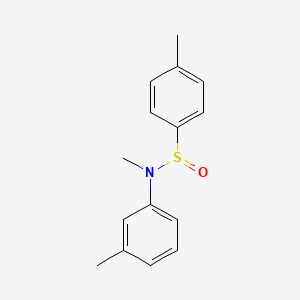
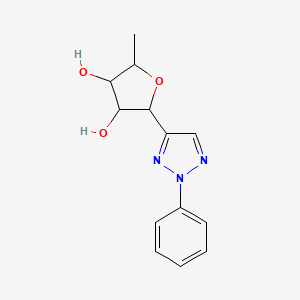
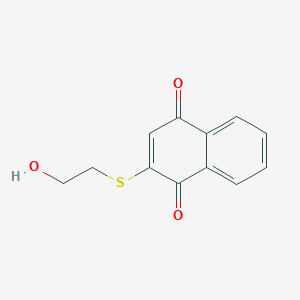

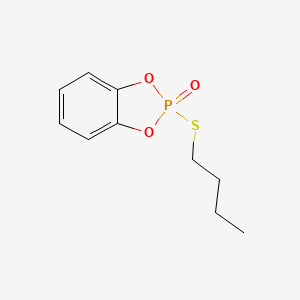
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
